3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
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Overview
Description
3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a dimethylphenyl group, and a thieno[3,4-c]pyrazol moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide involves multiple steps, including the formation of the thieno[3,4-c]pyrazol core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Thieno[3,4-c]pyrazol Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopentyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using cyclopentyl halides and a suitable catalyst.
Attachment of the Dimethylphenyl Group: This step may involve a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-cyclopentyl-N-(2,4-dimethylphenyl)propanamide: Shares structural similarities but lacks the thieno[3,4-c]pyrazol moiety.
3-cyclopentyl-1-(2,4-dimethylphenyl)-1-propanone: Similar in structure but differs in functional groups.
Uniqueness
The uniqueness of 3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H27N3O3S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-cyclopentyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C21H27N3O3S/c1-14-7-9-19(15(2)11-14)24-21(17-12-28(26,27)13-18(17)23-24)22-20(25)10-8-16-5-3-4-6-16/h7,9,11,16H,3-6,8,10,12-13H2,1-2H3,(H,22,25) |
InChI Key |
PUPHHEHMXBTGSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CCC4CCCC4)C |
Origin of Product |
United States |
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